molecular formula C20H33NO3S B8565735 (2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid

(2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid

Cat. No.: B8565735
M. Wt: 367.5 g/mol
InChI Key: XTURYZYJYQRJDO-IBGZPJMESA-N
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Description

(2R)-2-Acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid (hereafter referred to by its IUPAC name) is a modified cysteine derivative featuring a farnesylthio group (3,7,11-trimethyldodeca-2,6,10-trienyl) attached via a thioether linkage to an acetylated amino acid backbone. This compound, also known as N-Acetyl-S-farnesyl-L-cysteine (AFC), is implicated in cellular signaling pathways, particularly those involving post-translational protein modifications and membrane localization . Its structure combines a polar acetylated cysteine moiety with a highly lipophilic farnesyl chain, enabling interactions with both hydrophilic and hydrophobic biological environments.

Properties

Molecular Formula

C20H33NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoic acid

InChI

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/t19-/m0/s1

InChI Key

XTURYZYJYQRJDO-IBGZPJMESA-N

Isomeric SMILES

CC(=CCCC(=CCCC(=CCSC[C@@H](C(=O)O)NC(=O)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C

Origin of Product

United States

Biological Activity

(2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid, commonly referred to as N-acetyl-S-farnesyl-L-cysteine (NAFC), is a compound derived from farnesyl cysteine. This compound is notable for its biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₆H₆₂N₄O₆S₂
  • Molecular Weight : 711.031 g/mol
  • Structure : The compound features a complex structure with multiple chiral centers and a long hydrophobic tail that contributes to its biological interactions.

NAFC has been studied for its role in inhibiting prenyl-cysteine carboxyl methyltransferases (PCMTs), which are involved in the post-translational modification of proteins. By inhibiting these enzymes, NAFC can disrupt the normal function of prenylated proteins, which are critical for various cellular processes including signal transduction and membrane localization.

Antioxidant Properties

Research indicates that NAFC exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its protective effects against various diseases linked to oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that NAFC can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and chemokines in vitro, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro experiments have shown that NAFC can effectively inhibit the proliferation of certain cancer cell lines. For example:

  • Cell Line : Human breast cancer cells (MCF-7)
  • IC₅₀ Value : Approximately 15 µM after 48 hours of treatment.
    These findings suggest that NAFC may possess anticancer properties through mechanisms that warrant further investigation.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of NAFC:

  • Model : Mice with induced inflammation
  • Outcome : Administration of NAFC resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
    This highlights its potential as an anti-inflammatory agent.

Case Studies

StudyModelFindings
Study 1MCF-7 Cell LineInhibition of cell proliferation with IC₅₀ = 15 µM
Study 2Mouse Model of InflammationReduced paw swelling by 50% after treatment with NAFC
Study 3Oxidative Stress ModelSignificant reduction in reactive oxygen species (ROS) levels

Scientific Research Applications

Biological and Pharmacological Applications

1.1 Inhibition of Protein Methyltransferases

One of the primary applications of (2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid is its role as an inhibitor of prenyl-cysteine carboxyl methyltransferases. This inhibition can affect various signaling pathways associated with cancer and other diseases. The compound's structure allows it to interact effectively with the active site of these enzymes, thereby blocking their activity and potentially leading to therapeutic effects against malignancies .

1.2 Modulation of Cellular Signaling

Research indicates that this compound may influence cellular signaling pathways by modulating the activity of proteins involved in cell growth and differentiation. Its ability to affect post-translational modifications makes it a candidate for further exploration in cancer biology and regenerative medicine .

Metabolomics and Biomarker Discovery

2.1 Metabolite Profiling

This compound has been identified in various metabolomic studies as a significant metabolite. Its presence can serve as a biomarker for certain physiological states or diseases. For instance, alterations in its levels have been correlated with specific metabolic disorders .

2.2 Human Disease Models

The compound has been used in human disease models to study its effects on metabolic pathways related to conditions such as obesity and diabetes. By analyzing how this compound interacts within these models, researchers can gain insights into potential therapeutic strategies that target metabolic dysregulation .

Potential Therapeutic Uses

3.1 Cancer Treatment

Given its role in inhibiting key enzymes involved in cancer progression, this compound is being investigated for its potential use in cancer therapies. Studies are focused on how this compound can enhance the efficacy of existing treatments or serve as a standalone therapeutic agent .

3.2 Anti-inflammatory Properties

Emerging research suggests that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways at the cellular level, it could offer new avenues for treating inflammatory diseases such as arthritis or chronic inflammatory conditions .

Summary of Research Findings

Study Focus Findings Reference
Inhibition of MethyltransferasesEffective inhibitor of prenyl-cysteine carboxyl methyltransferases; potential cancer treatment agent
MetabolomicsIdentified as a significant metabolite; potential biomarker for metabolic disorders
Cancer TreatmentInvestigated for enhancing treatment efficacy; promising results in preclinical studies
Anti-inflammatory EffectsPotential modulation of inflammatory pathways; could aid in treating chronic inflammatory diseases

Chemical Reactions Analysis

Thioether Oxidation Reactions

The sulfur atom in the thioether group undergoes oxidation under controlled conditions:

Reaction Conditions Product Source
Oxidation to sulfoxideH₂O₂ (3% v/v), RT, 6 hours(2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfinyl)propanoic acid
Further oxidation to sulfonemCPBA (1.2 eq), CH₂Cl₂, 0°C → RT, 12 h(2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfonyl)propanoic acid

Key Observations :

  • Sulfoxide formation occurs selectively with mild oxidants like H₂O₂ .

  • Stronger oxidants (e.g., mCPBA) drive complete oxidation to sulfones .

Carboxylic Acid Derivative Formation

The terminal carboxylic acid participates in standard activation and coupling reactions:

Reaction Conditions Product Source
EsterificationCH₃OH, H₂SO₄ (cat.), reflux, 24 hMethyl (2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoate
Amide couplingHATU, DIPEA, DMF, RT, 12 hPeptide-conjugated derivatives (e.g., with lysine or arginine residues)

Mechanistic Notes :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Coupling agents like HATU activate the carboxylate for amine nucleophile attack .

Farnesyl Chain Reactivity

The 3,7,11-trimethyldodeca-2,6,10-trienyl group exhibits polyene-specific behavior:

Reaction Conditions Product Source
Electrophilic additionBr₂ (1 eq), CCl₄, 0°C, 1 hDibrominated adducts at C2 and C6 positions
CyclizationBF₃·Et₂O, toluene, 80°C, 8 hMacrocyclic lactone via intramolecular esterification

Structural Implications :

  • Bromination occurs regioselectively at terminal double bonds due to steric accessibility .

  • Cyclization requires Lewis acid catalysis to stabilize transition states .

Functional Group Interconversion

The acetamido group undergoes hydrolysis under extreme conditions:

Reaction Conditions Product Source
Acidic hydrolysis6M HCl, 110°C, 48 h(2R)-2-amino-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid
Enzymatic deacetylationPorcine liver esterase, pH 7.4, 37°CPartial conversion to free amine derivative

Challenges :

  • Harsh acidic conditions risk thioether oxidation or double bond isomerization .

  • Enzymatic methods provide milder alternatives but with lower yields .

Radical-Mediated Reactions

The thioether linkage participates in radical chain processes:

Reaction Conditions Product Source
Thiyl radical generationAIBN, UV light, benzene, 12 hCrosslinked dimers via C-S bond homolysis

Applications :

  • Radical intermediates enable polymerization or crosslinking in material science .

Critical Analysis of Reactivity

  • Thioether vs. Carboxylic Acid Priority : The thioether site reacts preferentially under oxidative conditions, while the carboxylic acid dominates in nucleophilic reactions .

  • Steric Effects : The bulky farnesyl chain limits access to the sulfur atom, necessitating extended reaction times for oxidation .

  • Stereochemical Integrity : The (2R)-configuration remains preserved in all reactions except under strong acidic hydrolysis .

This compound’s versatility in organic synthesis and biochemical applications stems from its balanced reactivity profile, though careful condition optimization is required to avoid side reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison Based on Isoprenoid Chain Length

The farnesyl group (C15) in the target compound distinguishes it from analogs with shorter isoprenoid chains:

  • (2R)-2-Acetamido-3-(3,7-dimethylocta-2,6-dienylsulfanyl)propanoic acid (CAS 135784-50-8): This analog features a geranyl group (C10; 3,7-dimethylocta-2,6-dienyl), which reduces lipophilicity compared to the farnesyl chain. The shorter chain may limit membrane penetration efficiency and alter binding specificity in protein prenylation processes .
  • 3,7,11-Trimethyldodeca-1,3,6,10-tetraene: A related terpene with a similar backbone but lacking the cysteine-acetamido moiety. This compound highlights the structural diversity of isoprenoids, where double bond positioning (e.g., 1,3,6,10 vs. 2,6,10) influences chemical reactivity and biological roles .
Table 1: Isoprenoid Chain Comparison
Compound Isoprenoid Chain Chain Length (Carbons) Key Functional Groups
Target Compound (AFC) Farnesyl 15 Thioether, Acetamido
Geranyl Analogue (CAS 135784-50-8) Geranyl 10 Thioether, Acetamido
3,7,11-Trimethyldodeca-1,3,6,10-tetraene Linear terpene 15 None

Comparison Based on Substituent Groups

  • (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid: This compound replaces the isoprenoid chain with a 4-hydroxybutan-2-yl group, introducing a polar hydroxyl group. The increased hydrophilicity likely enhances aqueous solubility but reduces membrane affinity, making it unsuitable for lipid-anchored protein modifications .
  • 3/4-((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienylthio) Benzamide Derivatives :
    Patent-derived benzamide analogs retain the farnesylthio group but replace the acetylated cysteine with a benzamide head group. This modification may shift biological activity toward kinase inhibition or receptor antagonism, diverging from AFC’s role in protein prenylation .
Table 2: Substituent Group Impact
Compound Substituent Group Key Properties Biological Implications
Target Compound (AFC) Farnesylthio + Acetamido High lipophilicity, membrane interaction Protein prenylation, signaling
4-Hydroxybutan-2-yl Analogue Hydroxybutylthio Moderate hydrophilicity Soluble signaling mediators
Benzamide Derivatives Farnesylthio + Benzamide Aromatic ring for π-π interactions Enzyme/receptor targeting

Preparation Methods

Farnesyl Bromide Coupling in Isopropyl Alcohol

The most extensively described method involves reacting farnesyl bromide with NAC in isopropyl alcohol under basic conditions. As detailed in a patent by, this approach utilizes sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) as the base, which facilitates the nucleophilic substitution reaction. The procedure is as follows:

  • Reaction Setup : NAC (150–320 g, 0.92–1.96 mol) and sodium carbonate (146.8–316 g, 1.18–2.55 mol) are suspended in isopropyl alcohol (500 mL–1.05 L) under nitrogen atmosphere.

  • Temperature Control : The mixture is heated to 80°C, and farnesyl bromide (199–620 mL, 0.45–2.05 mol) is added dropwise over 9–11 hours.

  • Workup : After cooling, the reaction mixture is diluted with water and hexane to separate non-polar impurities. The aqueous layer is washed repeatedly with hexane, acidified with hydrochloric acid (HCl) to precipitate AFC, and filtered to isolate the product.

This method achieves yields exceeding 80% with a purity of ≥95%, as confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy. The use of isopropyl alcohol as a solvent ensures optimal solubility of both NAC and farnesyl bromide, while the elevated temperature accelerates the reaction kinetics.

Table 1: Comparison of AFC Synthesis Methods

ParameterIsopropyl Alcohol MethodGuanidine Carbonate Method
BaseNa₂CO₃/K₂CO₃Guanidine carbonate
SolventIsopropyl alcoholNot specified
Temperature80°CAmbient/elevated
Reaction Time9–11 hoursNot specified
Yield≥80%Not reported
Purity≥95%Not reported

Purification and Characterization

Purification Techniques

Post-synthetic purification is critical to remove unreacted starting materials and byproducts. The isopropyl alcohol method includes:

  • Acetonitrile Wash : The crude reaction mixture is treated with acetonitrile to dissolve polar impurities, leaving AFC as a precipitate.

  • Acidification : Adjusting the pH to 2–3 with HCl precipitates AFC, which is then filtered and dried under vacuum.

These steps ensure the removal of residual farnesyl bromide and inorganic salts, yielding a product suitable for biochemical assays.

Enzymatic Synthesis Considerations

Although enzymatic prenylation using farnesyltransferase is well-established for proteins, this approach is impractical for small molecules like AFC. Enzymatic methods require specific peptide motifs (e.g., CAAX boxes) and are less efficient for synthesizing free cysteine derivatives . Thus, chemical synthesis remains the preferred route.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of (2R)-2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylthio)propanoic acid?

  • Methodological Answer :

  • Step 1 : Protect the amino group of L-cysteine derivatives (e.g., using Boc or Fmoc groups) to prevent racemization during coupling .
  • Step 2 : Perform thiol-disulfide exchange or nucleophilic substitution with 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol. Use catalysts like DMAP or bases (e.g., triethylamine) to enhance reactivity .
  • Step 3 : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using chiral HPLC or polarimetry .
  • Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of the thioether bond.

Table 1 : Representative Reaction Conditions for Thioether Formation

Reagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
DCC/DMAPDCM251265
EDC/HOBtTHF0–42472

Q. Which spectroscopic techniques are essential for structural validation, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Identify the acetamido proton (δ ~2.01 ppm, singlet) and carbonyl carbon (δ ~170 ppm). The thioether-linked protons appear as multiplet signals (δ 2.85–3.10 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 412.2) and isotopic patterns for sulfur .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thioether C-S vibrations (~650 cm⁻¹) .

Table 2 : Key NMR Assignments for Functional Groups

Functional Group¹H δ (ppm)¹³C δ (ppm)Multiplicity
Acetamido (-NHCOCH3)2.01 (s)23.5, 170.1Singlet
Thioether (-S-CH2-)2.85–3.1035.8Multiplet

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across in vitro assays be systematically addressed?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Solubility Testing : Pre-dissolve the compound in DMSO and dilute in assay buffer. Use dynamic light scattering (DLS) to confirm colloidal stability .
  • Data Validation : Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational approaches are effective in predicting the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in CYP3A4 active sites. Validate with co-crystallized ligands (PDB: 4NY7) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bonding networks .
  • Metabolite Prediction : Apply software like Meteor (Lhasa Ltd.) to identify potential oxidation sites (e.g., triene chain epoxidation) .

Q. How can reaction yields be optimized during scale-up synthesis, particularly for the thioether linkage?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Cu(I) systems for regioselective thiol-ene coupling .
  • Temperature Control : Perform reactions under inert atmosphere (N2/Ar) at 0–4°C to suppress side reactions .
  • Workup Strategy : Use aqueous extraction (1M HCl) to remove unreacted thiols, followed by recrystallization (ethanol/water) .

Table 3 : Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol%+15–20%
Reaction Temp.0–4°C+10%
Solvent PolarityLow (e.g., THF)+8%

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in aqueous buffers be resolved?

  • Methodological Answer :

  • pH-Dependent Studies : Measure solubility at pH 7.4 (PBS) vs. pH 6.5 (acetate buffer) using UV-Vis spectrophotometry .
  • Co-Solvent Screening : Test additives (e.g., 2% Tween-80) to enhance dispersion without affecting bioactivity .
  • Reference Standards : Compare with structurally similar compounds (e.g., 2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid) to identify trends .

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